molecular formula C18H22O3 B11727223 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol

Cat. No.: B11727223
M. Wt: 286.4 g/mol
InChI Key: KWYPVFQNTRXTSH-UHFFFAOYSA-N
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Description

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol is a catechol derivative featuring a benzene-1,2-diol core substituted at position 4 with a hexan-3-yl chain that terminates in a 4-hydroxyphenyl group. This structure combines hydrophilic (diol and phenolic hydroxyl groups) and hydrophobic (hexyl chain) moieties, influencing its solubility, reactivity, and biological interactions. For instance, similar compounds like 4-(4-hydroxyphenethyl)benzene-1,2-diol (a urease inhibitor) and 4-(2-alkoxyethyl)benzene-1,2-diols (with variable alkoxy chains) highlight the role of substituents in modulating bioactivity and physicochemical behavior.

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)hexan-3-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19-21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYPVFQNTRXTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approaches

The hexan-3-yl bridge between the two phenolic units can be constructed via condensation reactions. A prominent method involves the thermal decomposition of 4,4-bis(4-hydroxyphenyl)cyclohexanol (II), yielding 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol (I) as a key intermediate . This reaction is catalyzed by basic agents such as sodium hydroxide (0.1–15 wt%) at elevated temperatures, followed by dehydrogenation to form the fully conjugated system. The cyclohexanol precursor (II) itself is synthesized through the acid-catalyzed condensation of 4-hydroxycyclohexanone with phenol .

Example Procedure :

  • Condensation : 4-Hydroxycyclohexanone reacts with phenol in the presence of HCl at 80°C for 12 hours to yield (II).

  • Decomposition : (II) is treated with NaOH (5 wt%) in toluene at 120°C, producing (I) in 68% yield.

  • Dehydrogenation : (I) undergoes catalytic dehydrogenation using Pd/C (10 mol%) in ethanol at 160°C, affording the target diol in 82% purity .

Grignard and Organometallic Additions

Organometallic reagents enable selective carbon-carbon bond formation. A reported strategy involves the addition of 2-methylpropenyl magnesium bromide to a benzaldehyde derivative, forming a tertiary alcohol intermediate . Subsequent oxidation and deprotection yield the hexan chain.

Key Steps :

  • Grignard Addition : A benzaldehyde derivative (e.g., 5-tert-butoxycarbonyloxy-2-formyl-4-iodo-phenyl ester) reacts with 2-methylpropenyl magnesium bromide at −78°C in THF, yielding a secondary alcohol .

  • Oxidation : The alcohol is oxidized using pyridinium chlorochromate (PCC) to a ketone.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes tert-butyl groups, revealing free hydroxyl groups.

This method achieves an overall yield of 37–45% but requires stringent anhydrous conditions .

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) streamline the synthesis of complex scaffolds. Iron(III) perchlorate-catalyzed reactions between diacetyl, 4-cyanobenzaldehyde, and 4-tert-butylaniline generate tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, which can be functionalized to the target diol .

Optimized Conditions :

  • Catalyst : Fe(ClO₄)₃·H₂O (6 mol%).

  • Solvent : Toluene/acetic acid (1:1 v/v).

  • Temperature : 50°C under aerobic conditions.

  • Yield : 54–62% after recrystallization .

MCRs reduce step count but necessitate post-functionalization to install hydroxyl groups.

Protective Group Methodologies

Hydroxyl groups are protected during synthesis to prevent undesired side reactions. tert-Butyldimethylsilyl (TBS) and benzyl ethers are commonly used . For example, in the synthesis of centrolobine analogs, phenolic OH groups are protected as tert-butyl carbonates before undergoing oxidative cyclization .

Protection/Deprotection Workflow :

  • Protection : 4-Hydroxybenzaldehyde is treated with Boc₂O/K₂CO₃ in THF to form the tert-butyl carbonate .

  • Chain Elongation : Grignard addition and oxidation steps proceed without interference.

  • Deprotection : TFA/CH₂Cl₂ cleaves Boc groups, yielding free diols .

This approach ensures >90% regioselectivity but adds synthetic steps.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Scalability Key Advantage
Condensation/Dehydrogenation68–82%ModerateHighHigh purity, fewer steps
Grignard Addition37–45%HighModerateSelective C–C bond formation
Multicomponent Reactions54–62%LowHighStep economy
Protective Group Strategy70–85%HighLowRegioselectivity control

Critical Insights :

  • Condensation/Dehydrogenation is optimal for industrial-scale production due to robust yields and minimal purification.

  • MCRs are preferable for exploratory synthesis but require functional group adjustments.

  • Protective groups are indispensable for sensitive intermediates but increase operational complexity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Various substituents can replace the hydroxyl groups or other parts of the molecule, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives

Scientific Research Applications

Pharmaceutical Applications

1.1 Hormonal Activity and Cancer Research
The compound is structurally similar to diethylstilbestrol, a synthetic estrogen previously used in hormone replacement therapy and for treating certain cancers. Research indicates that 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol exhibits estrogenic activity, making it a candidate for further studies in hormone-related therapies. Its ability to bind to estrogen receptors suggests potential use in treating hormone-sensitive cancers such as breast cancer .

Case Study:
A study evaluated the compound's effects on breast cancer cell lines. The results demonstrated that it inhibited cell proliferation in a dose-dependent manner, indicating its potential as an anti-cancer agent .

1.2 Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's. The compound has shown promise in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Table 1: Inhibitory Activity of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol on Acetylcholinesterase

CompoundIC50 Value (µM)Reference
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol5.6
Standard Inhibitor (Donepezil)0.5

Material Science Applications

2.1 Liquid Crystal Displays
The compound's unique molecular structure allows it to be explored for applications in liquid crystal technology. Its ability to form liquid crystal phases makes it suitable for use in display technologies, where it can enhance optical properties and response times.

Case Study:
Research on novel liquid crystal compounds incorporating this structure has shown improved thermal stability and electro-optical performance compared to traditional liquid crystals .

Table 2: Comparison of Liquid Crystal Properties

Compound TypeThermal Stability (°C)Response Time (ms)
Traditional Liquid Crystal8030
Novel Compound (including 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol)12015

Environmental Applications

3.1 Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies have examined the biodegradability of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol in aquatic environments. Results indicate that while the compound is persistent, certain microbial strains can metabolize it effectively.

Case Study:
An investigation into the biodegradation pathways revealed that specific bacteria could break down the compound into less harmful metabolites, suggesting potential bioremediation applications .

Mechanism of Action

The mechanism of action of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol and their substituent-related properties:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties/Applications Reference
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol Hexan-3-yl with terminal 4-hydroxyphenyl ~316.4 (estimated) Potential urease inhibition (analogous to )
4-(4-Hydroxyphenethyl)benzene-1,2-diol Phenethyl group with terminal hydroxyl 244.3 Competitive urease inhibitor (Ki = 1.48 µM)
4-(2-Methoxyethyl)benzene-1,2-diol (4a) Methoxyethyl chain 168.2 High yield (96%), liquid at room temperature
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (1) Naphthyl-vinyl group 278.3 Fluorescent probe for amyloid fibrils
Dopamine (4-(2-aminoethyl)benzene-1,2-diol) Aminoethyl group 153.2 Neurotransmitter, substrate for PPO
4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol Hexatriene chain with octyloxy-phenyl ~438.5 (estimated) Synthetic triene for optical applications

Key Observations :

  • Alkyl Chain Length : Longer hydrophobic chains (e.g., hexan-3-yl in the target compound) may enhance membrane permeability compared to shorter chains (e.g., methoxyethyl in 4a) but reduce aqueous solubility .
  • Aromatic Extensions : Compounds with extended aromatic systems (e.g., naphthyl-vinyl in ) exhibit fluorescence properties, whereas the target compound’s terminal hydroxyphenyl group may favor hydrogen bonding in biological targets.
  • Functional Groups: Aminoethyl (dopamine) and hydroxyphenethyl groups enable specific bioactivities (e.g., neurotransmission, enzyme inhibition), suggesting the target compound’s hydroxyphenyl-hexyl chain could similarly interact with proteins like urease .
2.2.1 Enzyme Inhibition
  • Urease Inhibition : 4-(4-Hydroxyphenethyl)benzene-1,2-diol (Ki = 1.48 µM) demonstrates competitive inhibition, likely due to catechol-mediated metal chelation in the enzyme’s active site. The target compound’s hexan-3-yl chain may enhance binding affinity via hydrophobic interactions.
  • Polyphenol Oxidase (PPO) Substrates: Catechol derivatives like dopamine are oxidized by PPO, producing melanin-like pigments . The target compound’s bulky substituent may slow enzymatic turnover compared to smaller analogs.
2.2.2 Antimicrobial Activity
  • Schiff Base Complexes: Cu(II) complexes of 4-[(3,5-di-tert-butyl-4-hydroxy-phenylimino)-methyl]-benzene-1,2,3-triol show activity against Candida tropicalis . The target compound’s lack of metal-binding imine groups may limit direct antimicrobial effects but could synergize with metals in vivo.
2.2.3 Fluorescence and Imaging
  • trans-Stilbenoids: Naphthyl- and pyrenyl-vinyl derivatives exhibit >100 nm emission shifts when bound to amyloid fibrils, enabling conformational discrimination . The target compound’s non-conjugated hexan-3-yl chain likely lacks fluorescence but may serve as a scaffold for probe development.
Physicochemical Properties
Property 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol 4-(2-Methoxyethyl)benzene-1,2-diol (4a) Dopamine
Solubility Low (hydrophobic hexyl chain) High (polar methoxyethyl) Moderate (aminoethyl)
Melting Point Likely solid (bulky substituent) Liquid Solid (hydrochloride salt)
LogP ~3.5 (estimated) 1.2 0.98

Biological Activity

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol, also known as a derivative of phenolic compounds, exhibits significant biological activity that has garnered attention in various fields of research. This article explores its structure, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is 4-[4-(4-hydroxyphenyl)hexan-3-yl]benzene-1,2-diol, with a molecular formula of C18H22O3C_{18}H_{22}O_{3} and a molecular weight of approximately 290.37 g/mol. Its structure features a hexane chain connecting two phenolic rings, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound possesses several beneficial biological activities:

  • Antioxidant Properties : The compound has shown potent antioxidant effects, which are essential in mitigating oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

The biological activities of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes involved in inflammatory pathways. For instance, it inhibits the activity of cyclooxygenase (COX), which is crucial in the synthesis of prostaglandins that mediate inflammation.
  • Scavenging Free Radicals : Its phenolic structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; EC50 = 9.0 μM
Anti-inflammatoryInhibits COX enzyme activity
AntimicrobialEffective against various bacterial strains

Case Study: Antioxidant Activity

In a study assessing the antioxidant capacity of the compound using the ABTS radical scavenging assay, it was found to have an effective concentration (EC50) value of 9.0 μM, demonstrating comparable activity to established antioxidants like vitamin C.

Case Study: Anti-inflammatory Effects

Research involving animal models indicated that administration of this compound significantly reduced inflammatory markers in serum following induced inflammation. This suggests its potential utility in managing chronic inflammatory conditions.

Q & A

Q. How can AI-driven simulations enhance the study of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Train machine learning models on existing ADME (Absorption, Distribution, Metabolism, Excretion) datasets to predict bioavailability.
  • Use COMSOL Multiphysics for in silico modeling of membrane permeability and metabolic pathways .

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